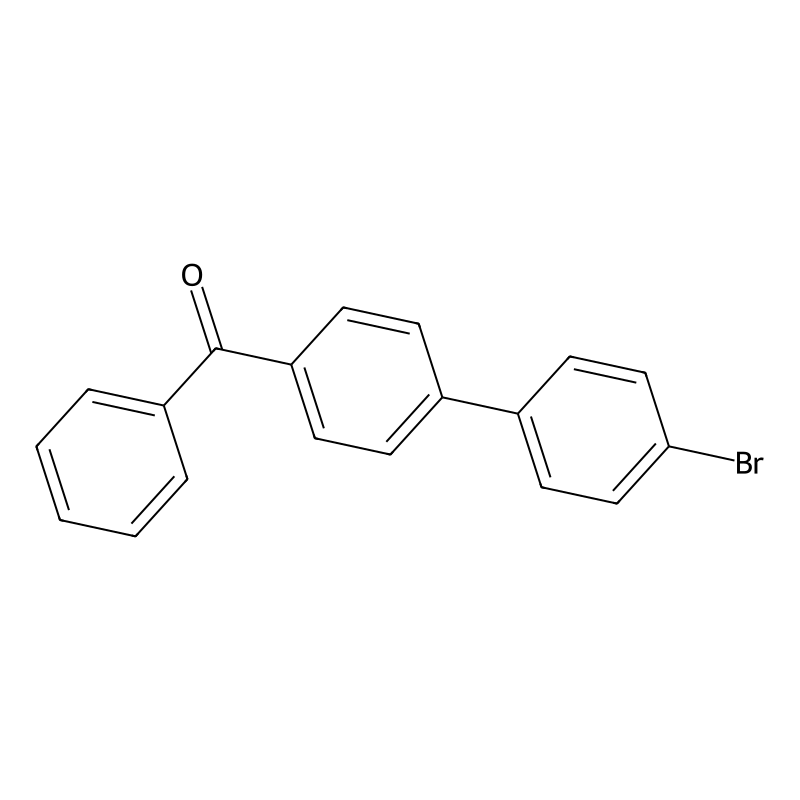4-Benzoyl-4'-bromobiphenyl

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Application in Antimicrobial Agents Development
Scientific Field: Medicinal Chemistry and Pharmacology
Summary of the Application: “4-Benzoyl-4’-bromobiphenyl” has been used in the synthesis of novel compounds with potential antimicrobial properties . Specifically, it has been incorporated into the structures of compounds such as N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4 H-1,3-oxazol-5-one .
Results or Outcomes: The results of these tests, as well as in silico analysis, revealed a promising potential of the synthesized compounds for developing novel antimicrobial agents to fight Gram-positive bacteria .
4-Benzoyl-4'-bromobiphenyl, also known as 4-(4-Bromophenyl)benzophenone, is an organic compound with the molecular formula CHBrO. It features a biphenyl structure where one of the phenyl rings is substituted with a bromine atom at the para position and a benzoyl group at the other para position. This compound is characterized by its crystalline form and is recognized for its use in various chemical applications.
There is no current information available on the specific mechanism of action of 4-Benzoyl-4'-bromobiphenyl in any biological system.
As with most organic compounds, it is prudent to handle 4-Benzoyl-4'-bromobiphenyl with care. Specific hazard information is not available, but potential concerns include:
- Skin and eye irritation: Organic compounds can irritate skin and eyes upon contact.
- Inhalation hazard: Inhalation of dust particles could be irritating to the respiratory system.
- Environmental impact: Organic compounds can potentially harm aquatic organisms if released into the environment.
Research indicates that 4-Benzoyl-4'-bromobiphenyl exhibits notable biological activities, particularly in:
- Antimicrobial properties: It has shown effectiveness against various bacterial strains.
- Antioxidant activity: The compound may help in scavenging free radicals, contributing to its potential health benefits.
- Enzyme inhibition: Some studies suggest it can inhibit specific enzymes, making it a candidate for further pharmacological exploration .
Several methods exist for synthesizing 4-Benzoyl-4'-bromobiphenyl:
- Bromination of Biphenyl: Biphenyl is brominated using bromine in a solvent like carbon tetrachloride to yield 4-bromobiphenyl.
- Friedel-Crafts Acylation: The brominated biphenyl undergoes Friedel-Crafts acylation with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to produce 4-Benzoyl-4'-bromobiphenyl .
- Rearrangement Reactions: Other synthetic routes may involve rearrangement reactions that facilitate the introduction of the benzoyl group after bromination.
4-Benzoyl-4'-bromobiphenyl finds applications in various fields:
- Chemical Synthesis: It serves as an intermediate in synthesizing other organic compounds.
- Photoinitiators: Due to its photochemical properties, it is used as a photoinitiator in polymerization processes.
- Research Tool: Its biological activities make it a subject of interest for drug development and biochemical research .
Interaction studies have revealed that 4-Benzoyl-4'-bromobiphenyl interacts with various biological targets:
- Protein binding studies indicate that it binds selectively to certain proteins, which may influence its biological activity.
- Cellular uptake assays suggest that it can penetrate cell membranes, making it relevant for therapeutic applications.
- Synergistic effects have been observed when combined with other compounds, enhancing its antimicrobial properties .
Several compounds share structural similarities with 4-Benzoyl-4'-bromobiphenyl. Here are some notable examples:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| 4-Benzoylbiphenyl | Similar biphenyl structure | Lacks bromine substitution; used in similar applications. |
| Benzophenone | Core structure | No halogen substitution; widely used as UV filter. |
| 4-Bromobenzophenone | Bromine at para position | Similar reactivity but different substituents affecting properties. |
These compounds highlight the unique characteristics of 4-Benzoyl-4'-bromobiphenyl, particularly its halogen substitution which influences its reactivity and biological activity compared to its analogs.








